molecular formula C17H16N2O B13379273 3-(3,4-Dimethylanilino)-5-methylindol-2-one

3-(3,4-Dimethylanilino)-5-methylindol-2-one

Cat. No.: B13379273
M. Wt: 264.32 g/mol
InChI Key: CGGQOBXQUQKYEZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylanilino)-5-methylindol-2-one is an indol-2-one derivative featuring a 3,4-dimethyl-substituted anilino group at position 3 and a methyl group at position 5. Indol-2-one scaffolds are of significant interest in medicinal chemistry due to their presence in bioactive molecules and natural products. The ketone group at position 2 enables hydrogen bonding, while the substituents at positions 3 and 5 modulate electronic properties, solubility, and biological activity .

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)imino-5-methyl-1H-indol-2-one

InChI

InChI=1S/C17H16N2O/c1-10-4-7-15-14(8-10)16(17(20)19-15)18-13-6-5-11(2)12(3)9-13/h4-9H,1-3H3,(H,18,19,20)

InChI Key

CGGQOBXQUQKYEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=NC3=CC(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylanilino)-5-methylindol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethylaniline, which is then subjected to various chemical transformations to introduce the indole moiety. The process may involve nitration, diazotization, and bromination steps, followed by cyclization to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylanilino)-5-methylindol-2-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, typically reducing double bonds or aromatic rings.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

3-(3,4-Dimethylanilino)-5-methylindol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylanilino)-5-methylindol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs of 3-(3,4-Dimethylanilino)-5-methylindol-2-one, highlighting substituent variations and their implications:

Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 3,4-Dimethylanilino Methyl C₁₇H₁₆N₂O 264.33 Not reported in evidence N/A
3-[(2,4-Dimethylphenyl)amino]-5-nitroindol-2-one 2,4-Dimethylanilino Nitro C₁₆H₁₅N₃O₃ 297.31 Higher reactivity (electron-withdrawing nitro group)
5-Methoxy-3,3-dimethylindolin-2-one 3,3-Dimethyl Methoxy C₁₁H₁₃NO₂ 191.23 Enhanced solubility (polar methoxy group)
3-(1-(1H-Indol-3-yl)ethylidene)hydrazono)indolin-2-one Hydrazono group None C₁₈H₁₄N₇O 344.35 Antimicrobial and antioxidant activity
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Methyleneamine None C₉H₁₂N₂ 148.21 Flexible dihydroindole backbone

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Methoxy groups (e.g., 5-methoxy-3,3-dimethylindolin-2-one, ) enhance polarity and aqueous solubility, whereas methyl groups improve lipophilicity and membrane permeability .
  • Hydrogen Bonding and Crystal Packing: The anilino group in the target compound may participate in N–H···O hydrogen bonds, influencing crystal packing.

Biological Activity

The compound 3-(3,4-Dimethylanilino)-5-methylindol-2-one is a synthetic organic molecule that belongs to the indole family, characterized by its unique structure which combines an indole ring with a dimethylaniline substituent. This structural configuration is significant as it may enhance the compound's biological activity, particularly in medicinal chemistry. The exploration of its biological activity is crucial for potential therapeutic applications, especially in oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H14_{14}N2_{2}O
  • Molecular Weight : 226.27 g/mol

The compound features:

  • An indole ring , which is known for its role in various biological activities.
  • A dimethylaniline moiety , which may facilitate interactions with biological targets due to its electron-donating properties.

Anticancer Potential

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, molecular docking studies have shown that derivatives of this compound could effectively bind to target proteins involved in cancer pathways, suggesting a mechanism of action that warrants further investigation.

Case Study: Cytotoxicity Assays

A comparative analysis of structurally related compounds reveals the following data regarding their cytotoxic effects against various cancer cell lines:

Compound NameIC50_{50} (µM)Cancer Cell Line
This compoundTBDHCT116 (Colon Cancer)
5-Methylindole>100MCF-7 (Breast Cancer)
N,N-Dimethyl-4-aminoaniline50PC-3 (Prostate Cancer)
Indomethacin25HT29 (Colon Cancer)

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50_{50}, the more potent the compound is against cancer cells .

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways .
  • Targeting Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism and can influence the efficacy of anticancer agents. The interaction with cytochrome P450s may enhance the therapeutic index of this compound .

Anti-inflammatory Activity

Research indicates that compounds with similar structures are also being investigated for their anti-inflammatory properties. The presence of the dimethylaniline group may enhance interactions with inflammatory mediators, potentially leading to reduced inflammation in various models.

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